Hexaphenylisomelamine
Description
Hexaphenylisomelamine (C₃₆H₃₀N₆) is a highly substituted aromatic amine characterized by a central isomelamine core (a triazine derivative) with six phenyl groups attached. This compound is notable for its rigid, sterically hindered structure, which imparts unique physicochemical properties, including high thermal stability, low solubility in polar solvents, and resistance to oxidation.
Properties
CAS No. |
604-45-5 |
|---|---|
Molecular Formula |
C39H30N6 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
2-N,4-N,6-N,1,3,5-hexakis-phenyl-1,3,5-triazinane-2,4,6-triimine |
InChI |
InChI=1S/C39H30N6/c1-7-19-31(20-8-1)40-37-43(34-25-13-4-14-26-34)38(41-32-21-9-2-10-22-32)45(36-29-17-6-18-30-36)39(42-33-23-11-3-12-24-33)44(37)35-27-15-5-16-28-35/h1-30H |
InChI Key |
MBZKVOZDQXHTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=NC3=CC=CC=C3)N(C(=NC4=CC=CC=C4)N2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaphenylisomelamine can be synthesized through a multi-step process involving the reaction of melamine with phenyl isocyanate. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions: Hexaphenylisomelamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hexaphenylisomelamine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of hexaphenylisomelamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Key Differences :
- Hexaphenylisomelamine’s aromaticity and steric bulk contrast sharply with hexylamine’s linear aliphatic chain, leading to divergent solubility (e.g., hexylamine is water-miscible, while this compound is likely hydrophobic) .
- Hexamethylenetetramine’s cyclic structure enables applications in controlled-release formaldehyde production, whereas this compound’s rigidity may suit high-performance polymers .
Physicochemical Properties
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